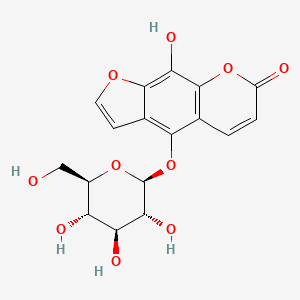
chi3L1-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chitinase-3-like protein 1 inhibitor 2 (chi3L1-IN-2) is a compound that targets chitinase-3-like protein 1, a glycoprotein involved in various biological processes including inflammation, macrophage polarization, apoptosis, and carcinogenesis . This compound has garnered significant attention due to its potential therapeutic applications in treating inflammatory diseases and cancer .
Métodos De Preparación
The preparation of chi3L1-IN-2 involves several steps. One method includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80. The mixture is then clarified and diluted with double-distilled water (ddH2O) to achieve the desired concentration
Análisis De Reacciones Químicas
Chi3L1-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chi3L1-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of chitinase-3-like protein 1 and its effects on various biological processes . In biology and medicine, this compound is investigated for its potential therapeutic applications in treating inflammatory diseases, cancer, and other conditions associated with elevated levels of chitinase-3-like protein 1 . The compound is also used in industrial research to develop new drugs and therapeutic agents targeting chitinase-3-like protein 1 .
Mecanismo De Acción
The mechanism of action of chi3L1-IN-2 involves its binding to chitinase-3-like protein 1, thereby inhibiting its activity . This inhibition leads to a reduction in inflammation, macrophage polarization, apoptosis, and carcinogenesis. The molecular targets of this compound include various receptors and signaling pathways involved in these biological processes . For example, this compound interacts with the CD44 receptor, mediating the epithelial-mesenchymal transition of cancer cells and promoting tumor progression .
Comparación Con Compuestos Similares
Chi3L1-IN-2 is unique in its specific targeting of chitinase-3-like protein 1. Similar compounds include other inhibitors of chitinase-3-like protein 1, such as K284, which also targets the chitin-binding domain of the protein . Another similar compound is YKL40, a glycoprotein involved in various biological functions and associated with disease activity and severity . This compound stands out due to its specific mechanism of action and potential therapeutic applications in treating inflammatory diseases and cancer.
Propiedades
Fórmula molecular |
C26H37ClN4 |
|---|---|
Peso molecular |
441.0 g/mol |
Nombre IUPAC |
(2S,5S)-5-[(4-chlorophenyl)methyl]-1-methyl-2-(2-methylpropyl)-4-(1-pyridin-2-ylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C26H37ClN4/c1-20(2)16-24-19-31(23-11-14-30(15-12-23)26-6-4-5-13-28-26)25(18-29(24)3)17-21-7-9-22(27)10-8-21/h4-10,13,20,23-25H,11-12,14-19H2,1-3H3/t24-,25-/m0/s1 |
Clave InChI |
DLKOYFICKLBEHK-DQEYMECFSA-N |
SMILES isomérico |
CC(C)C[C@H]1CN([C@H](CN1C)CC2=CC=C(C=C2)Cl)C3CCN(CC3)C4=CC=CC=N4 |
SMILES canónico |
CC(C)CC1CN(C(CN1C)CC2=CC=C(C=C2)Cl)C3CCN(CC3)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-[4-chloro-12-(2-hydroxypropan-2-yl)-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl]-N-[(3R)-1-methylpiperidin-3-yl]acetamide](/img/structure/B12376434.png)

